N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that combines the structural features of thiophene and triazole Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects.
Mode of Action
Thiophene-based compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infection, and more.
Result of Action
Thiophene-based compounds have been associated with a range of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
For instance, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, a structurally related compound, has been reported to undergo bioreduction by the enzyme Rhodotorula glutinis .
Cellular Effects
The cellular effects of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide are yet to be fully elucidated. Related compounds have been shown to influence various cellular processes. For example, N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide has been reported to interact with the enzyme Carbonic Anhydrase 2 . This interaction could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. Related compounds have been studied in animal models. For instance, a study on OSMI-1, a structurally related compound, showed that it effectively inhibited lipopolysaccharide-induced formation of TRAP-positive osteoclasts in the cavarial surface .
Metabolic Pathways
The metabolic pathways involving this compound are not well documented. Related compounds have been shown to be involved in specific metabolic pathways. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide undergoes bioreduction, a metabolic process involving the enzyme Rhodotorula glutinis .
Subcellular Localization
The subcellular localization of this compound is not well documented. Related compounds have been shown to influence subcellular localization. For example, the TRPM8 antagonist N-(3-aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt (AMTB) has been shown to attenuate the bladder micturition reflex and nociceptive reflex responses in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reaction: The thiophene derivative is then coupled with the triazole derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene and triazole derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit similar pharmacological properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain triazole rings and are used as antifungal agents.
Uniqueness
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is unique due to its combined structural features of thiophene and triazole, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c13-8(7-5-10-12-11-7)9-4-6-2-1-3-14-6/h1-3,5H,4H2,(H,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVIYBGSVYVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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